Cas no 1279218-82-4 (4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine)

4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine 化学的及び物理的性質
名前と識別子
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- 4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
- 4-[2-(5-Ethyl-1H-[1,2,4]triazol-3-yl)-ethyl]-morpholine
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- インチ: 1S/C10H18N4O/c1-2-9-11-10(13-12-9)3-4-14-5-7-15-8-6-14/h2-8H2,1H3,(H,11,12,13)
- InChIKey: WRMZPCIILJIONE-UHFFFAOYSA-N
- ほほえんだ: O1CCN(CCC2=NC(CC)=NN2)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 184
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 54
4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM492454-1g |
4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine |
1279218-82-4 | 97% | 1g |
$411 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609444-1g |
4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine |
1279218-82-4 | 97% | 1g |
¥2849.0 | 2023-04-03 |
4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine 関連文献
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4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholineに関する追加情報
Comprehensive Overview of 4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine (CAS No. 1279218-82-4)
4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine (CAS No. 1279218-82-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique morpholine and 1,2,4-triazole moieties, exhibits potential applications in drug discovery and material science. Its molecular structure combines a 5-ethyl-1H-1,2,4-triazole core with a morpholine side chain, making it a versatile intermediate for synthesizing bioactive molecules.
In recent years, the demand for heterocyclic compounds like 4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine has surged due to their role in developing kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its potential to modulate enzyme activity, a topic frequently searched in academic and industrial databases. The compound’s CAS No. 1279218-82-4 is often queried alongside terms such as "synthesis methods", "biological activity", and "pharmacological applications", reflecting its relevance in modern chemistry.
The synthesis of 4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine typically involves multi-step organic reactions, including cyclization and alkylation processes. Its 1,2,4-triazole ring is known for stabilizing interactions with biological targets, a feature highlighted in recent publications on drug-likeness and molecular docking. These aspects align with trending searches on "fragment-based drug design" and "small molecule therapeutics", underscoring the compound’s alignment with current scientific interests.
From a commercial perspective, CAS No. 1279218-82-4 is often listed in catalogs of fine chemicals and research reagents. Suppliers emphasize its high purity (>98%) and suitability for high-throughput screening (HTS) assays, a key requirement for academic and pharmaceutical labs. The compound’s morpholine component also contributes to its solubility profile, a critical factor in formulation development, another hot topic in drug delivery research.
Ongoing studies explore the structure-activity relationship (SAR) of 4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine, particularly its analogs. Questions like "How does the ethyl group affect bioavailability?" or "Can morpholine derivatives enhance blood-brain barrier penetration?" are frequently encountered in forums and search engines, indicating user curiosity about its optimization. Such queries reflect the compound’s potential in central nervous system (CNS) drug development, a rapidly growing field.
In summary, 4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine (CAS No. 1279218-82-4) represents a promising scaffold in medicinal chemistry. Its dual functionality—combining a triazole heterocycle with a morpholine group—offers broad utility in designing novel therapeutics. As research continues to uncover its full potential, this compound remains a subject of keen interest for scientists addressing challenges in targeted therapy and precision medicine.
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